Impact of Ethyl vs. Methyl Substituents on Inductive Effect in Tris(silyl)silanes
A foundational study by Bürger et al. directly compares the electronic inductive effect of ethyl versus methyl groups in tris(triethylsilyl)silane and its methyl analog, tris(trimethylsilyl)silane. The research demonstrates that the inductive effect of the ethyl groups on the Si3Si-X bonding system is no greater than that of the corresponding methyl groups in the (Me3Si)3Si-X system [1]. This finding is critical as it indicates that while the steric bulk is significantly increased with ethyl groups, the fundamental electron-donating capability is not proportionally enhanced, allowing researchers to decouple steric from electronic effects in a way that the smaller methyl analog cannot.
| Evidence Dimension | Inductive effect on Si-Si bonding |
|---|---|
| Target Compound Data | Ethyl group inductive effect is no greater than methyl. |
| Comparator Or Baseline | Tris(trimethylsilyl)silane (methyl analog) |
| Quantified Difference | Inductive effect is not proportionally enhanced with the increased steric bulk of ethyl groups. |
| Conditions | Comparative analysis of NMR, IR, Raman, and UV spectra of the (Et3Si)3SiX and (Me3Si)3SiX families. |
Why This Matters
For researchers designing sterically demanding reaction environments, this compound provides a unique combination of maximum steric shielding without a correspondingly larger electronic perturbation, a profile unattainable with the methyl analog.
- [1] Bürger, H.; et al. Darstellung und spektren von tris(triäthylsilyl)silanen. J. Organomet. Chem. 1970, 22 (2), 421-428. View Source
